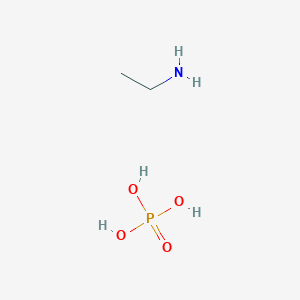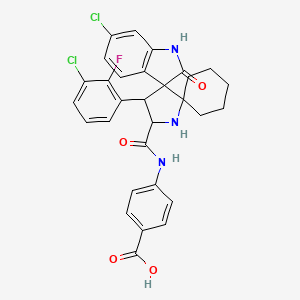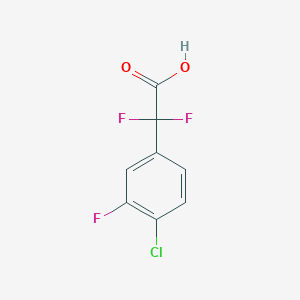
Furanyl UF-17 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furanyl UF-17 (hydrochloride) is a synthetic compound that is structurally similar to known utopioids. It is primarily used as an analytical reference material in research and forensic applications .
Preparation Methods
The synthesis of Furanyl UF-17 (hydrochloride) involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of N-(2-(dimethylamino)cyclohexyl)-N-phenylfuran-2-carboxamide, followed by its conversion to the hydrochloride salt . The reaction conditions often involve the use of organic solvents such as methanol and reagents like hydrochloric acid .
Chemical Reactions Analysis
Furanyl UF-17 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Furanyl UF-17 (hydrochloride) into reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Furanyl UF-17 (hydrochloride) has several scientific research applications:
Mechanism of Action
The exact mechanism of action of Furanyl UF-17 (hydrochloride) is not well understood. it is believed to interact with the opioid receptor system, similar to other utopioids . The molecular targets and pathways involved are still under investigation, and more research is needed to elucidate its effects .
Comparison with Similar Compounds
Furanyl UF-17 (hydrochloride) is structurally similar to several other compounds, including:
UF-17: A drug synthesized during pharmaceutical discovery as an antidepressant agent.
U-47700: A synthetic opioid with similar structural features.
Fentanyl: A well-known synthetic opioid used for pain management.
The uniqueness of Furanyl UF-17 (hydrochloride) lies in its specific structural modifications, which differentiate it from these similar compounds and potentially alter its pharmacological properties .
Properties
CAS No. |
2706404-03-5 |
|---|---|
Molecular Formula |
C19H25ClN2O2 |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-phenylfuran-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O2.ClH/c1-20(2)16-11-6-7-12-17(16)21(15-9-4-3-5-10-15)19(22)18-13-8-14-23-18;/h3-5,8-10,13-14,16-17H,6-7,11-12H2,1-2H3;1H/t16-,17-;/m1./s1 |
InChI Key |
BJAZDPZJGPQWQM-GBNZRNLASA-N |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1N(C2=CC=CC=C2)C(=O)C3=CC=CO3.Cl |
Canonical SMILES |
CN(C)C1CCCCC1N(C2=CC=CC=C2)C(=O)C3=CC=CO3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![18-Hydroxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11,16-trione](/img/structure/B15126461.png)
![2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride](/img/structure/B15126466.png)

![2-[4-(Hydroxymethyl)phenoxy]-6-methyloxane-3,4,5-triol](/img/structure/B15126475.png)

![6-(3,5-dimethyl-4H-1lambda4-pyrazole-1-carbonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15126487.png)
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-6-[(2-iodoacetyl)amino]hexanoic acid](/img/structure/B15126491.png)
![[4a,5-Dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] benzoate](/img/structure/B15126502.png)
![7-Oxo-3-sulfo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15126508.png)
![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxy-butanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid](/img/structure/B15126512.png)


![3-[25-(4-aminobutyl)-43-(2-aminoethyl)-40-(3-carbamimidamidopropyl)-55-(hydroxymethyl)-10,31,37-tris[(4-hydroxyphenyl)methyl]-7-(1H-imidazol-5-ylmethyl)-4,52-dimethyl-3,8,11,17,23,26,29,32,35,38,39,42,45,51,54,57-hexadecaoxo-59,60-dithia-2,5,6,9,12,18,24,27,30,33,36,41,44,50,53,56-hexadecazapentacyclo[32.23.4.012,16.018,22.046,50]henhexacontan-28-yl]propanamide](/img/structure/B15126537.png)

